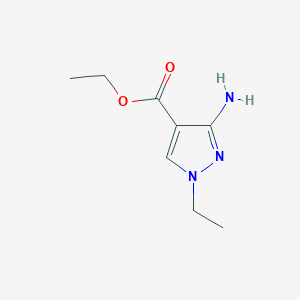

ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H9N3O2 . It is a white to cream to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives has been studied. For instance, it was synthesized and reacted with acetic anhydride to give acetylated products . The acetylation was carried out in solvents of various polarity, namely; chloroform; dioxane; DMF; acetic anhydride, at room temperature and at boiling points; and in the presence and absence of DMAP .Molecular Structure Analysis

The molecular structure of ethyl 3-amino-1H-pyrazole-4-carboxylate can be represented by the InChI Key YPXGHKWOJXQLQU-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving ethyl 3-amino-1H-pyrazole-4-carboxylate have been explored. For example, it was reacted with acetic anhydride to give acetylated products . The acetylated products are mainly nitrogen atoms in the ring .Physical And Chemical Properties Analysis

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a white to cream to pale yellow crystalline powder . It has a melting point of 102.0-109.0°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Studies

Ethyl 3-amino-1H-pyrazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, the compound has been utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012). Additionally, its structural properties have been explored through X-ray crystallography (B. Kumar et al., 2018).

2. Corrosion Inhibition

Research shows that derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, serve as effective corrosion inhibitors for mild steel, beneficial in industrial applications (Dohare et al., 2017).

3. Agricultural Uses

Some derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate exhibit fungicidal properties and can influence plant growth regulation, suggesting potential applications in agriculture (Minga, 2005).

4. Synthesis of Pyrazoloazines

Ethyl 3-amino-1H-pyrazole-4-carboxylate is used in the synthesis of pyrazoloazines, compounds valuable in agriculture and medicine. It undergoes diazotization and couples with activated methylene compounds to form various derivatives (Youssef et al., 2001).

5. Antimicrobial and Anticancer Potential

Novel compounds synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate have shown significant antimicrobial and anticancer activities, indicating its utility in pharmaceutical research (Hafez et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-amino-1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-6(7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJGSMVGIBCGIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2354223.png)

![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)

![2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2354225.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2354226.png)

![4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2354228.png)

![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)

![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)

![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)